molecular formula C4H6N2 B14417735 1,2-Diazabicyclo[3.1.0]hex-2-ene CAS No. 81194-34-5

1,2-Diazabicyclo[3.1.0]hex-2-ene

Cat. No.: B14417735
CAS No.: 81194-34-5
M. Wt: 82.10 g/mol
InChI Key: DPDZHWJFCNDNNW-UHFFFAOYSA-N
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Description

1,2-Diazabicyclo[3.1.0]hex-2-ene is a fascinating organic compound known for its unique bicyclic structure. This compound is part of the diazabicyclohexene family, which is characterized by a bicyclic framework containing nitrogen atoms. The structure of this compound includes a three-membered ring fused to a five-membered ring, with nitrogen atoms at the bridgehead positions. This compound exhibits interesting photochromic properties, making it a subject of intense research in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diazabicyclo[3.1.0]hex-2-ene can be synthesized through various methods. One common approach involves the reaction of aziridines with aldehydes or ketones in the presence of ammonium acetate. This one-pot reaction yields the desired compound in good yield . Another method involves the cycloaddition of carbenes or carbenoids to cyclopropanes, which are part of five-membered heterocycles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1,2-Diazabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1,2-Diazabicyclo[3.1.0]hex-2-ene involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction, transforming from a closed-ring form to an open-ring form. This transformation is accompanied by a change in color and other physical properties, such as refractive index and dielectric constant . The molecular targets and pathways involved in this process include the aziridine ring and the formation of a zwitterionic imine ylide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diazabicyclo[3.1.0]hex-2-ene is unique due to its specific ring structure and the presence of nitrogen atoms at the bridgehead positions. This configuration imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

81194-34-5

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

IUPAC Name

1,2-diazabicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C4H6N2/c1-2-5-6-3-4(1)6/h2,4H,1,3H2

InChI Key

DPDZHWJFCNDNNW-UHFFFAOYSA-N

Canonical SMILES

C1C=NN2C1C2

Origin of Product

United States

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